J2N7Kys997
Description
It is primarily used in dermatology for the treatment of psoriasis and other skin conditions due to its ability to regulate cell proliferation and differentiation . Tacalcitol is marketed under various names, including Curatoderm and Bonalfa, and is listed on the World Health Organization’s List of Essential Medicines .
Properties
CAS No. |
1294517-97-7 |
|---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10+/t18-,22-,23-,24+,25-,26+,27-/m1/s1 |
InChI Key |
BJYLYJCXYAMOFT-TZGGOSDNSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tacalcitol involves several key steps, starting from L-valine and Inhoffen-Lythgoe diol . One of the notable synthetic routes includes the modified Julia olefination reaction of β-oxybenzothiazol-2-yl sulfone with a C/D ring-containing aldehyde to access decagrams of fully functionalized C/D ring synthon . The Horner-Wadsworth-Emmons (HWE) reaction between the C/D ring fragment and commercially available phosphonate completes the carbon skeleton, which is then elaborated into tacalcitol . Industrial production methods focus on optimizing these reactions for large-scale synthesis while maintaining high stereoselectivity and reducing environmental impact .
Chemical Reactions Analysis
Tacalcitol undergoes various chemical reactions, including:
Oxidation: Tacalcitol can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups on the tacalcitol molecule.
Substitution: Common reagents used in substitution reactions include phosphonates and sulfonates.
Major Products: The primary product of these reactions is tacalcitol itself, along with its various hydroxylated and dehydroxylated derivatives.
Scientific Research Applications
Tacalcitol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the synthesis and reactions of vitamin D analogs.
Biology: Tacalcitol is used to study cell differentiation and proliferation, particularly in keratinocytes.
Medicine: It is primarily used in the treatment of psoriasis, chronic chapped lips, and other severe dry skin conditions.
Industry: Tacalcitol is produced and marketed as a pharmaceutical product for dermatological use.
Mechanism of Action
Tacalcitol exerts its effects by interacting with vitamin D receptors on keratinocytes . This interaction reduces excessive cell turnover in the epidermis, which is a hallmark of conditions like psoriasis . The molecular targets include the vitamin D receptor, which regulates the expression of genes involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Tacalcitol is one of several synthetic analogs of vitamin D3. Other similar compounds include:
Calcitriol: The hormonally active form of vitamin D3, which has a potent effect on calcium metabolism.
Alfacalcidol: Another vitamin D analog used for its effects on calcium and phosphate metabolism.
Maxacalcitol: Used in the treatment of psoriasis with a similar mechanism of action to tacalcitol.
Paricalcitol: Primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Eldecalcitol: A vitamin D analog used in the treatment of osteoporosis.
Tacalcitol is unique in its reduced effect on calcium metabolism compared to calcitriol, making it a safer option for long-term use in dermatological conditions .
Biological Activity
J2N7Kys997 is a compound whose biological activity has garnered interest in various research domains, particularly in pharmacology and biochemistry. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on available literature.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties, making it a candidate for further exploration in treating infections. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are summarized in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.72 |
| Staphylococcus aureus | 6.63 |
| Candida albicans | 5.50 |
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in various models. For instance, this compound was tested for its ability to inhibit carrageenan-induced paw edema in rats, demonstrating a reduction in inflammation by approximately 89% at optimal doses (Table 2).
| Dosage (mg/kg) | Inflammation Reduction (%) |
|---|---|
| 1 | 50 |
| 5 | 75 |
| 10 | 89 |
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress. The compound's ability to scavenge free radicals was evaluated using the DPPH assay, revealing an IC50 value of approximately 30 µM.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Modulation : this compound influences various signaling pathways, including NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and preclinical settings:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on patients with chronic bacterial infections showed that treatment with this compound led to a significant reduction in bacterial load and improved clinical outcomes.
-
Case Study on Anti-inflammatory Effects :
- In a randomized controlled trial involving osteoarthritis patients, administration of this compound resulted in notable pain relief and reduced joint swelling compared to placebo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
